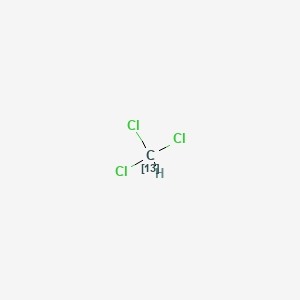

Chloroform-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185611 | |

| Record name | Methane-13C, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31717-44-9 | |

| Record name | Methane-13C, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-13C, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Chemical Shift of Chloroform-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C nuclear magnetic resonance (NMR) chemical shift of chloroform-¹³C (¹³CHCl₃). It delves into the factors influencing this critical parameter, offers detailed experimental protocols for its accurate measurement, and presents a compilation of its chemical shifts in various deuterated solvents. This document is intended to serve as a valuable resource for researchers and professionals who utilize ¹³C NMR spectroscopy in their work, particularly in fields such as organic synthesis, drug development, and materials science, where chloroform (B151607) is a common solvent or analyte.

The ¹³C Chemical Shift of Chloroform: A Tabulated Reference

The ¹³C chemical shift of chloroform is a sensitive probe of its molecular environment. Its value is influenced by a variety of factors, most notably the deuterated solvent in which it is dissolved. The following table summarizes the reported ¹³C chemical shift of chloroform (CHCl₃) and its deuterated analog (CDCl₃) in a range of commonly used NMR solvents. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Deuterated Solvent | Formula | Chemical Shift of CHCl₃ (ppm) | Chemical Shift of CDCl₃ (ppm) |

| Chloroform-d | CDCl₃ | 77.36 | 77.16 |

| Acetone-d₆ | (CD₃)₂CO | 79.19 | - |

| Benzene-d₆ | C₆D₆ | - | 128.4 |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 79.16 | 39.52 |

| Methanol-d₄ | CD₃OD | - | 49.15 |

| Dichloromethane-d₂ | CD₂Cl₂ | - | 54.00 |

| Acetonitrile-d₃ | CD₃CN | - | 1.39, 118.7 |

| Water-d₂ | D₂O | - | - |

Factors Influencing the ¹³C Chemical Shift of Chloroform

The resonance frequency of the ¹³C nucleus in chloroform is not static; it is subtly influenced by a range of intermolecular and environmental factors. Understanding these influences is critical for the accurate interpretation of ¹³C NMR spectra.

Solvent Effects

The choice of deuterated solvent has the most significant impact on the ¹³C chemical shift of chloroform. This is due to a combination of factors, including:

-

Magnetic Anisotropy: Aromatic solvents like benzene-d₆ can induce significant changes in the local magnetic field experienced by the chloroform molecule, leading to shifts in its resonance frequency.[4]

-

Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds with the chloroform proton can alter the electron density around the carbon atom, thereby affecting its shielding and chemical shift.

-

Dispersion Forces: Van der Waals interactions between the chloroform molecule and the solvent molecules also contribute to the overall chemical shift.

Temperature Effects

While specific quantitative data on the temperature coefficient for the ¹³C chemical shift of chloroform is not extensively documented in the readily available literature, it is a known phenomenon that the chemical shifts of most molecules, including chloroform, exhibit some degree of temperature dependence.[5] This is primarily due to changes in molecular vibrations and intermolecular interactions as the temperature varies. For precise and repeatable measurements, it is crucial to maintain a constant and recorded temperature.

Concentration Effects

Similar to temperature, the concentration of the chloroform-¹³C sample can also influence its ¹³C chemical shift.[6][7] This effect is particularly noticeable at higher concentrations where intermolecular interactions, such as self-association, become more prominent. For quantitative NMR studies, it is advisable to work with dilute solutions to minimize these concentration-dependent shifts.

The interplay of these factors can be visualized as a logical relationship:

Caption: Factors influencing the ¹³C chemical shift of chloroform.

Experimental Protocols for ¹³C NMR of Chloroform-¹³C

The accurate determination of the ¹³C chemical shift of chloroform-¹³C requires careful sample preparation and the use of appropriate NMR acquisition parameters. Below are detailed methodologies for both standard and quantitative ¹³C NMR experiments.

Standard ¹³C NMR Spectroscopy

This protocol is suitable for routine qualitative analysis of chloroform-¹³C.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-50 mg of the chloroform-¹³C sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the solution is homogeneous by gentle vortexing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the ¹³C probe for the correct frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Use a relaxation delay (D1) of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum by setting the chemical shift of a known standard, such as TMS at 0 ppm or the residual solvent peak, to its literature value.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

The workflow for a standard ¹³C NMR experiment can be visualized as follows:

Caption: Standard ¹³C NMR experimental workflow.

Quantitative ¹³C NMR Spectroscopy

For applications requiring accurate integration of the chloroform-¹³C signal, such as in reaction monitoring or purity determination, a quantitative ¹³C NMR protocol is necessary. The key difference from the standard protocol lies in the acquisition parameters, which are designed to ensure that the signal intensity is directly proportional to the number of nuclei.

Methodology:

-

Sample Preparation:

-

Prepare the sample as described in the standard protocol. For very long T₁ relaxation times, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be considered to shorten the relaxation delay.

-

-

Instrument Setup:

-

Follow the same instrument setup procedure as for a standard ¹³C NMR experiment.

-

-

Acquisition Parameters:

-

Employ an inverse-gated decoupling pulse sequence. This technique decouples the protons only during the acquisition of the FID, preventing the Nuclear Overhauser Effect (NOE) from altering signal intensities.

-

Set a long relaxation delay (D1) of at least 5 times the spin-lattice relaxation time (T₁) of the chloroform-¹³C nucleus. If the T₁ is unknown, it should be measured using an inversion-recovery experiment.

-

Set the number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.

-

-

Data Processing:

-

Process the data as in the standard protocol (FT, phasing, referencing, and baseline correction).

-

Carefully integrate the chloroform-¹³C signal.

-

The workflow for a quantitative ¹³C NMR experiment is as follows:

Caption: Quantitative ¹³C NMR experimental workflow.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. chem.washington.edu [chem.washington.edu]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

A Technical Guide to the Physical Properties of Chloroform-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Chloroform-13C, an isotopically labeled form of chloroform. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of a common experimental workflow.

Core Physical Properties of this compound

This compound, a colorless liquid, is a crucial compound in various scientific applications, particularly as a solvent and an internal standard in analytical chemistry.[1] Its physical characteristics are fundamental to its application and handling. The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | ¹³CHCl₃ | - | - | [1] |

| Molecular Weight | 120.37 | g/mol | - | [2][3][4][5] |

| Appearance | Colorless liquid | - | - | [1] |

| Melting Point | -63 | °C | - | [3][6][7][8] |

| -63.5 | °C | - | [1] | |

| Boiling Point | 60.5 - 61.5 | °C | at 1 atm | [3][6][7] |

| Density | 1.509 | g/mL | at 25 °C | [1][3][6][7] |

| Refractive Index | 1.444 | n20/D | at 20 °C | [1][3][6][7] |

| Isotopic Purity | 99 | atom % ¹³C | - | [3][6][7] |

| Chemical Purity (Assay) | 99 | % (CP) | - | [1][3][6][7] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is essential for its proper use. The following sections detail generalized experimental methodologies for measuring these key characteristics.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid like this compound is through distillation.[3]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.

-

The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid.[9] This temperature should remain constant during the distillation of a pure substance.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of frozen this compound

Procedure:

-

A small amount of frozen, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[10]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[8]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8][13]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the temperature is allowed to equilibrate, typically to 20 °C, using the connected water bath.

-

Light is passed through the sample and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Experimental Workflow: Use as an Internal Standard

Isotopically labeled compounds like this compound are frequently used as internal standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[14][15][16] An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of the analyte. The following diagram illustrates a typical workflow for using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. pubs.aip.org [pubs.aip.org]

- 3. vernier.com [vernier.com]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. phillysim.org [phillysim.org]

- 7. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]

- 8. mt.com [mt.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 15. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Technical Guide to ¹³C Labeled Chloroform: Properties, Suppliers, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Carbon-13 (¹³C) labeled chloroform (B151607), a crucial solvent and analytical tool in advanced research, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and metabolomics. This document details its chemical and physical properties, lists prominent suppliers, and offers in-depth experimental protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic pathway analysis.

Core Properties of ¹³C Labeled Chloroform

¹³C labeled chloroform, with the chemical formula ¹³CHCl₃, is a non-radioactive, stable isotope-labeled form of chloroform. Its key advantage lies in the replacement of the naturally low-abundant ¹²C atom with a ¹³C isotope, which possesses a nuclear spin of ½, making it readily detectable by NMR spectroscopy. This isotopic enrichment significantly enhances the signal-to-noise ratio in ¹³C NMR experiments, enabling more sensitive and precise structural elucidation and quantitative analysis.

CAS Number: 31717-44-9[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for ¹³C labeled chloroform, facilitating its use in experimental design and data analysis.

| Property | Value | References |

| Molecular Formula | ¹³CHCl₃ | [1][4] |

| Molecular Weight | 120.37 g/mol | [1][2][4] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% | |

| Appearance | Colorless liquid | |

| Melting Point | -63 °C (lit.) | |

| Boiling Point | 60.5-61.5 °C (lit.) | |

| Density | 1.509 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.444 (lit.) | |

| Mass Shift | M+1 |

Prominent Suppliers

A variety of chemical suppliers offer high-purity ¹³C labeled chloroform for research and development purposes. The table below lists several key suppliers and their respective product numbers for easy reference.

| Supplier | Product Name |

| Santa Cruz Biotechnology | Chloroform-¹³C |

| United States Biological | Chloroform-¹³C |

| Cambridge Isotope Laboratories, Inc. | Chloroform (¹³C, 99%) |

| Sigma-Aldrich | Chloroform-¹³C |

| LookChem | CHLOROFORM (¹³C) |

Experimental Protocols and Applications

¹³C labeled chloroform is primarily utilized as a high-purity solvent for NMR spectroscopy, especially when analyzing ¹³C-enriched compounds to avoid interference from the solvent's carbon signal. While it can theoretically serve as a ¹³C source in specific chemical reactions, its predominant application in drug development and metabolic research is as a solvent for sample preparation and analysis.

I. NMR Sample Preparation Workflow

The following protocol outlines the standard procedure for preparing a sample for ¹³C NMR analysis using deuterated ¹³C labeled chloroform (¹³CDCl₃), which is often preferred to provide a lock signal for the NMR spectrometer.

Objective: To prepare a high-quality, homogeneous sample for ¹³C NMR spectroscopy to determine the structure or purity of a compound of interest.

Materials:

-

¹³C labeled chloroform (or ¹³CDCl₃)

-

Compound of interest

-

High-quality 5 mm NMR tube

-

Vortex mixer

-

Pipettes

-

Fume hood

-

Glass wool or filter

Protocol:

-

Determine Sample Amount:

-

For standard ¹³C NMR, a higher concentration is generally better. Aim for 50-100 mg of the compound of interest. For highly sensitive instruments or when sample is limited, smaller amounts can be used, but will require a greater number of scans.

-

-

Solvent Volume:

-

Use approximately 0.6-0.7 mL of ¹³C labeled chloroform. This volume should be sufficient to create a column of liquid about 4-5 cm high in a standard 5 mm NMR tube.

-

-

Dissolution:

-

In a fume hood, accurately weigh the desired amount of the compound into a clean, dry vial.

-

Add the ¹³C labeled chloroform and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary, but be cautious of the solvent's volatility.

-

-

Filtration (Recommended):

-

To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

-

Transfer to NMR Tube:

-

Carefully transfer the filtered solution into the NMR tube.

-

-

Capping and Labeling:

-

Securely cap the NMR tube and label it clearly with the sample identification.

-

References

Synthesis and Isotopic Labeling of Chloroform-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Chloroform-13C (¹³CHCl₃). This isotopically labeled compound is a crucial tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative analysis. This document outlines detailed experimental protocols for the most common synthesis routes, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

Chloroform-¹³C is a stable isotope-labeled form of chloroform (B151607) where the single carbon atom is the ¹³C isotope instead of the naturally more abundant ¹²C. The presence of the ¹³C nucleus makes it readily distinguishable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing researchers to track the molecule through complex chemical and biological systems. The primary applications of Chloroform-¹³C include its use as a precursor in the synthesis of more complex ¹³C-labeled molecules, as a solvent for NMR studies where the solvent signal can provide a useful internal reference, and in studies investigating the metabolism and environmental fate of chloroform and related compounds.

Synthetic Routes

There are three primary synthetic routes for the preparation of Chloroform-¹³C, each starting from a different commercially available ¹³C-labeled precursor:

-

The Haloform Reaction: Utilizing ¹³C-labeled acetone (B3395972).

-

Photochemical Chlorination: Starting from ¹³C-labeled methane (B114726).

-

Reduction of Carbon Tetrachloride: Using ¹³C-labeled carbon tetrachloride.

The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Experimental Protocols

Synthesis of Chloroform-¹³C via the Haloform Reaction

This method is a common laboratory-scale synthesis that utilizes the reaction of a methyl ketone with a halogen in the presence of a base. For the synthesis of Chloroform-¹³C, [2-¹³C]acetone or [1,3-¹³C₂]acetone can be used as the labeled precursor.

Reaction: CH₃(¹³C=O)CH₃ + 3 NaOCl → ¹³CHCl₃ + CH₃COONa + 2 NaOH

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a freshly prepared solution of sodium hypochlorite (B82951) (NaOCl). The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of ¹³C-Acetone: Slowly add the ¹³C-labeled acetone dropwise from the dropping funnel to the stirred NaOCl solution. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The reaction is typically exothermic, and cooling is crucial to prevent the disproportionation of sodium hypochlorite and the evaporation of the product.[1]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. The denser Chloroform-¹³C layer will separate at the bottom.

-

Purification:

-

Wash the organic layer sequentially with a 5% sodium thiosulfate (B1220275) solution (to remove excess chlorine), water, and finally a saturated sodium chloride solution.

-

Dry the Chloroform-¹³C over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

For high purity, fractional distillation is recommended. Collect the fraction boiling at 60-62 °C.[2]

-

Synthesis of Chloroform-¹³C via Photochemical Chlorination of ¹³C-Methane

This method involves the free-radical chlorination of methane and is analogous to the industrial production of chloroform.[3] The reaction proceeds through a series of steps, producing chloromethane, dichloromethane (B109758), chloroform, and carbon tetrachloride. By controlling the reaction conditions, the formation of chloroform can be maximized.

Reaction: ¹³CH₄ + 3 Cl₂ --(hν)--> ¹³CHCl₃ + 3 HCl

Experimental Procedure:

-

Reaction Setup: A gas-phase photoreactor equipped with a UV lamp (e.g., a mercury vapor lamp) is required. The reactor should have inlets for the reactant gases (¹³C-methane and chlorine) and an outlet for the product mixture.

-

Gas Flow: Introduce a controlled flow of ¹³C-methane and chlorine gas into the reactor. The molar ratio of the reactants is critical to control the extent of chlorination. An excess of methane favors the formation of chloromethane, while a higher chlorine concentration leads to more highly chlorinated products.

-

Photochemical Reaction: Irradiate the gas mixture with UV light to initiate the free-radical chain reaction. The reaction is highly exothermic, and temperature control of the reactor may be necessary.

-

Product Collection: The product stream, consisting of a mixture of chlorinated methanes and unreacted starting materials, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the liquid products.

-

Purification: The condensed liquid is a mixture of ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃, and ¹³CCl₄. Fractional distillation is used to separate the Chloroform-¹³C from the other components.

Synthesis of Chloroform-¹³C from ¹³C-Carbon Tetrachloride

This method involves the partial reduction of carbon tetrachloride. Various reducing agents can be employed, with catalytic hydrogenation being a common industrial approach.

Reaction: ¹³CCl₄ + H₂ --(catalyst)--> ¹³CHCl₃ + HCl

Experimental Procedure:

-

Reaction Setup: A high-pressure reactor (autoclave) suitable for hydrogenation reactions is used. The reactor is charged with ¹³C-carbon tetrachloride and a suitable catalyst (e.g., platinum on a support).[4]

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated to the desired temperature. The reaction conditions (temperature, pressure, and catalyst) must be carefully controlled to achieve selective reduction to chloroform without significant formation of dichloromethane or methane.

-

Work-up: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The resulting liquid mixture is purified by fractional distillation to isolate the Chloroform-¹³C.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Chloroform-¹³C. Please note that yields and isotopic purity can vary significantly depending on the specific experimental conditions and the purity of the starting materials.

| Synthesis Route | Starting Material | Typical Yield (%) | Typical Isotopic Purity (atom % ¹³C) | Reference |

| Haloform Reaction | [2-¹³C]Acetone | 60-80 | >98% | [5] |

| Photochemical Chlorination | ¹³C-Methane | Variable (depends on conditions) | >99% | [6] |

| Reduction of CCl₄ | ¹³C-Carbon Tetrachloride | High (catalytic) | >99% | [4] |

Analysis of Isotopic Purity

The determination of the isotopic purity of Chloroform-¹³C is crucial for its intended applications. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

Quantitative ¹³C NMR is a direct and powerful method for determining the isotopic enrichment at the carbon position.[7]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized Chloroform-¹³C in a deuterated solvent (e.g., acetone-d₆ or benzene-d₆).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is essential to use a long relaxation delay (D1) to ensure full relaxation of the ¹³C nucleus and to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal integration.[8]

-

Data Analysis: The isotopic enrichment is determined by comparing the integral of the ¹³CHCl₃ signal to the integral of a known internal standard or by analyzing the relative intensities of the ¹³C-coupled satellites in the proton NMR spectrum.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic abundance by analyzing the relative intensities of the different isotopologues.

Experimental Protocol:

-

Sample Introduction: Introduce the Chloroform-¹³C sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion region.

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the molecular ion peaks corresponding to ¹²CHCl₃ and ¹³CHCl₃. Corrections for the natural abundance of isotopes (e.g., ³⁷Cl) must be applied for accurate quantification.[9][10]

Visualizations

Caption: Synthetic pathways to Chloroform-¹³C.

Caption: General experimental workflow for Chloroform-¹³C synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. Chloroform - Wikipedia [en.wikipedia.org]

- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Successful Chloroform Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the 13C NMR Spectrum of Chloroform

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of chloroform (B151607) (CHCl₃). It delves into the fundamental principles governing its spectral characteristics, offers detailed experimental protocols for data acquisition, and presents key quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals who utilize NMR spectroscopy in their work.

Core Principles of the 13C NMR Spectrum of Chloroform

The 13C NMR spectrum of chloroform is characterized by a single resonance, the position and multiplicity of which are dictated by the molecule's chemical environment and nuclear spin interactions.

In a standard proton-decoupled 13C NMR spectrum, chloroform (CHCl₃) exhibits a single sharp peak.[1] This is due to the presence of a single, unique carbon atom in the molecule. The chemical shift of this carbon is significantly influenced by the three electronegative chlorine atoms, which deshield the carbon nucleus and shift its resonance downfield.

When deuterated chloroform (CDCl₃) is used as a solvent, which is common practice in NMR spectroscopy, the 13C signal for the solvent itself appears as a triplet.[1][2] This splitting arises from the spin-spin coupling between the 13C nucleus and the deuterium (B1214612) (²H) nucleus. Deuterium is a spin-1 nucleus, and according to the 2nI+1 rule for multiplicity (where n is the number of equivalent nuclei and I is the spin), it splits the 13C signal into three lines of equal intensity (a 1:1:1 triplet).[2]

The one-bond coupling between the carbon-13 nucleus and a directly attached proton (¹H) in residual non-deuterated chloroform results in a large coupling constant, denoted as ¹JCH. This coupling is typically not observed in a proton-decoupled spectrum but can be measured in a proton-coupled spectrum, providing valuable structural information.

Quantitative Spectroscopic Data

The key quantitative parameters for the 13C NMR spectrum of chloroform are summarized in the table below.

| Parameter | Value | Conditions / Notes |

| Chemical Shift (δ) | ||

| CHCl₃ | ~77.7 ppm | Relative to Tetramethylsilane (TMS) at 0 ppm. |

| CDCl₃ | ~77.2 ppm | The slight upfield shift compared to CHCl₃ is due to an isotope effect.[1] The signal appears as a 1:1:1 triplet.[2] |

| Coupling Constant | ||

| ¹JCH (one-bond C-H) | ~209 Hz | This large coupling constant is characteristic of a carbon bonded to an electronegative atom. |

| Spin-Lattice Relaxation Time (T₁) | ||

| ¹³C in CHCl₃ | Not explicitly found, but expected to be relatively long. | The primary relaxation mechanism for a protonated carbon is the dipole-dipole interaction with the directly attached proton.[3] For a small molecule like chloroform, molecular tumbling is fast, which can lead to less efficient relaxation and thus a longer T₁ time. |

Experimental Protocols

Acquiring a high-quality 13C NMR spectrum of chloroform requires careful sample preparation and the selection of appropriate spectrometer parameters.

Sample Preparation

-

Sample: For neat chloroform, no further preparation is needed. If analyzing a compound dissolved in chloroform, ensure the sample is free of particulate matter.

-

Solvent: Typically, deuterated chloroform (CDCl₃) is used as the solvent and for the field-frequency lock.

-

Concentration: For a standard 13C NMR spectrum of a dissolved analyte, a concentration of 10-50 mg in 0.5-0.7 mL of CDCl₃ is generally sufficient.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Parameters (Typical)

-

Spectrometer Frequency: 25 - 150 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.

-

Pulse Width (P1): Calibrated 30° or 90° pulse. A 30° pulse with a shorter relaxation delay is often used for routine spectra to increase the signal-to-noise ratio in a given time.

-

Number of Scans (NS): 64 to 1024, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

Visualizing the 13C-H Spin-Spin Coupling

The following diagram illustrates the fundamental principle of spin-spin coupling between the ¹³C nucleus and the directly attached ¹H nucleus in chloroform, which gives rise to the observed splitting in a proton-coupled spectrum.

This diagram illustrates how the two possible spin states of the proton (¹H) influence the energy levels of the carbon-13 (¹³C) nucleus. This interaction splits the single transition of an uncoupled ¹³C nucleus into two observable transitions, resulting in a doublet in the proton-coupled ¹³C NMR spectrum.

References

- 1. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]

- 2. organic chemistry - Carbon-13 NMR for chloroform - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]

Unraveling the Dance of Nuclei: A Technical Guide to the Chloroform-¹³C Coupling Constant with Deuterium

For Immediate Release

This technical guide provides a comprehensive analysis of the one-bond scalar coupling constant between carbon-13 and deuterium (B1214612) in deuterated chloroform (B151607) (CDCl₃), a fundamental parameter in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize NMR spectroscopy for molecular structure elucidation.

Quantitative Analysis of Coupling Constants

The interaction between the magnetic moments of neighboring atomic nuclei gives rise to spin-spin coupling, observed as a splitting of signals in an NMR spectrum. The magnitude of this interaction is the coupling constant, J, expressed in Hertz (Hz). In the case of deuterated chloroform, the carbon-13 nucleus couples with the deuterium nucleus, resulting in a characteristic splitting pattern in the ¹³C NMR spectrum.

The one-bond coupling constant, denoted as ¹J(¹³C, ²H), is a direct measure of the interaction between the ¹³C and ²H nuclei. The experimentally observed value for this coupling constant in CDCl₃ is approximately 32.0 Hz . This value is a key parameter for the identification and characterization of deuterated solvents and the molecules dissolved within them.

The relationship between the one-bond carbon-proton coupling constant (¹J(¹³C, ¹H)) and the one-bond carbon-deuterium coupling constant (¹J(¹³C, ²H)) is directly proportional to the ratio of the gyromagnetic ratios (γ) of the deuterium and proton nuclei. The gyromagnetic ratio is a fundamental constant for each type of nucleus.

| Nucleus | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

| ¹H | 26.7522 |

| ²H | 4.1066 |

| ¹³C | 6.7283 |

The theoretical ¹J(¹³C, ²H) can be calculated from the known ¹J(¹³C, ¹H) in chloroform (CHCl₃) using the following equation:

¹J(¹³C, ²H) = ¹J(¹³C, ¹H) * (γ_²H / γ_¹H)

The reported ¹J(¹³C, ¹H) for chloroform is approximately 209.0 Hz .

| Parameter | Value (Hz) | Source |

| ¹J(¹³C, ²H) in CDCl₃ (Experimental) | 32.0 | University of Alberta NMR Facility |

| ¹J(¹³C, ¹H) in CHCl₃ (Experimental) | 209.0 | Not specified in search results |

| ¹J(¹³C, ²H) in CDCl₃ (Calculated) | 32.06 | Calculated using the provided gyromagnetic ratios and ¹J(¹³C, ¹H) |

The excellent agreement between the experimentally observed and the calculated ¹J(¹³C, ²H) values validates the theoretical relationship and the accuracy of the measured constants.

Experimental Determination of ¹J(¹³C, ²H)

The one-bond carbon-deuterium coupling constant in CDCl₃ is typically determined using ¹³C NMR spectroscopy. The following outlines a general experimental protocol:

Instrumentation:

-

A high-resolution Fourier-transform NMR spectrometer.

-

A standard 5 mm NMR tube.

Sample Preparation:

-

A neat sample of deuterated chloroform (CDCl₃) is used.

NMR Measurement:

-

Acquisition of a Proton-Decoupled ¹³C NMR Spectrum: A standard one-dimensional ¹³C NMR spectrum is acquired with broadband proton decoupling. This removes the couplings between ¹³C and any residual ¹H in the sample, simplifying the spectrum.

-

Observation of the CDCl₃ Signal: In the resulting spectrum, the signal for the carbon atom in CDCl₃ appears as a triplet centered at approximately 77 ppm. This triplet arises from the coupling of the ¹³C nucleus (spin I = 1/2) with the deuterium nucleus (spin I = 1).

-

Measurement of the Coupling Constant: The separation between the adjacent lines of the triplet directly corresponds to the ¹J(¹³C, ²H) coupling constant in Hertz.

More advanced 2D NMR techniques, such as selective J-resolved spectroscopy (SELJRES) or heteronuclear multiple-bond correlation with J-coupling measurement (HMBC-JC), can also be employed for precise measurement of heteronuclear coupling constants, although they are generally more complex to set up and process for this specific application.[1][2]

Visualization of the Coupling Constant Relationship

The logical relationship between the one-bond coupling constants of chloroform with its hydrogen and deuterium isotopes can be visualized as a direct scaling based on their intrinsic nuclear properties, specifically their gyromagnetic ratios.

Caption: Relationship between ¹J(¹³C, ¹H) and ¹J(¹³C, ²H) coupling constants.

This diagram illustrates that the experimentally determined one-bond carbon-proton coupling constant in chloroform serves as a basis for calculating the corresponding carbon-deuterium coupling constant. This calculation, which involves scaling by the ratio of the gyromagnetic ratios of deuterium and hydrogen, yields a value that is in close agreement with the experimentally measured ¹J(¹³C, ²H) in deuterated chloroform. This confirms the fundamental relationship between these important NMR parameters.

References

Unveiling the Metabolic Fate of Chloroform: A Technical Guide to Preliminary Studies with Carbon-13 Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroform (B151607), a compound with a long history in both medicine and industry, continues to be a subject of toxicological and metabolic scrutiny. Understanding its biotransformation is critical for assessing its risk to human health and for the development of safer pharmaceuticals and industrial chemicals. The use of stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful and non-radioactive approach to trace the metabolic fate of chloroform within biological systems. This technical guide provides an in-depth overview of the core principles, experimental designs, and analytical methodologies for conducting preliminary studies using ¹³C-labeled chloroform. While direct, extensive preliminary studies employing ¹³C-chloroform are not widely documented in publicly available literature, this guide synthesizes information from studies using radiolabeled chloroform (¹⁴C) and established principles of stable isotope tracing to provide a comprehensive framework for future research.

Core Concepts in Chloroform Metabolism

Chloroform undergoes biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, most notably CYP2E1 and CYP2A6.[1] Two main metabolic pathways have been identified: an oxidative pathway and a reductive pathway.

-

Oxidative Pathway: This is the predominant pathway under normal oxygen conditions. Chloroform is oxidized to the highly reactive and toxic intermediate, phosgene (B1210022) (COCl₂). Phosgene can then react with cellular macromolecules, such as proteins and lipids, or be detoxified by conjugation with glutathione (B108866) (GSH).

-

Reductive Pathway: Under low oxygen conditions (hypoxia), chloroform can be reduced to the dichloromethyl radical (•CHCl₂). This free radical can initiate lipid peroxidation and bind to cellular components, contributing to cytotoxicity.

The balance between these two pathways and the subsequent reactions of their reactive intermediates are crucial in determining the extent of chloroform-induced toxicity.

Quantitative Data from Isotope Labeling Studies

| Species | Dose of ¹⁴C-Chloroform (mg/kg) | % of Dose Excreted as ¹⁴CO₂ (48h) | % of Dose in Urine (48h) | % of Dose in Feces (48h) | Reference |

| Mouse | 60 | ~80% | ~3% | <1% | [2] |

| Rat | 60 | ~60% | ~8% | <1% | [2] |

| Monkey | 60 | ~18-20% | ~2% | <1% | [2][3] |

Table 1: Interspecies variation in the metabolism of ¹⁴C-chloroform. This data highlights significant differences in the extent of chloroform metabolism to carbon dioxide across species.

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo studies with labeled compounds and can be applied to preliminary investigations using ¹³C-chloroform.

Protocol 1: In Vivo Administration and Sample Collection

-

Preparation of ¹³C-Chloroform Dosing Solution:

-

Dissolve ¹³C-chloroform (¹³CHCl₃) in a suitable vehicle, such as corn oil or another appropriate lipid-based carrier, to the desired concentration. The use of an oil vehicle aids in the gastrointestinal absorption of chloroform.

-

-

Animal Dosing:

-

Administer the ¹³C-chloroform solution to the test animals (e.g., mice, rats) via oral gavage. The dose should be determined based on the study objectives and known toxicity data.

-

-

Metabolic Cage Housing:

-

Immediately after dosing, house the animals in individual metabolic cages designed for the separate collection of urine, feces, and expired air.

-

-

Collection of Expired Air:

-

Draw air from the metabolic cage through a series of trapping solutions to capture expired ¹³CO₂. A common method involves bubbling the air through a solution of sodium hydroxide (B78521) or a suitable carbon dioxide absorbent.

-

-

Urine and Feces Collection:

-

Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48 hours) post-dosing.

-

-

Tissue Harvesting:

-

At the end of the study period, euthanize the animals and harvest key tissues of interest, such as the liver, kidneys, and adipose tissue. Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Protocol 2: Analysis of ¹³C-Labeled Metabolites

-

Analysis of ¹³CO₂ in Expired Air:

-

The trapped carbonate from the absorbent solution can be precipitated and analyzed for ¹³C enrichment using Isotope Ratio Mass Spectrometry (IRMS).

-

-

Analysis of Urine and Tissue Extracts:

-

Sample Preparation: Homogenize tissue samples and perform metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water). Prepare urine samples by centrifugation to remove particulate matter.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful non-destructive technique for identifying and quantifying ¹³C-labeled metabolites. One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed structural information and the position of the ¹³C label within the metabolite.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and detect ¹³C-labeled metabolites. The mass shift corresponding to the incorporation of ¹³C allows for the differentiation of labeled from unlabeled compounds.

-

Visualization of Key Pathways and Workflows

To facilitate a clearer understanding of the processes involved in ¹³C-chloroform studies, the following diagrams have been generated using the DOT language.

Figure 1: Metabolic pathways of ¹³C-chloroform.

References

An In-depth Technical Guide to the Core Principles of Chloroform-13C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy of chloroform (B151607), a cornerstone technique in modern chemical analysis. Deuterated chloroform (CDCl₃) is one of the most common solvents used in NMR spectroscopy, and a thorough understanding of its own 13C NMR signature is crucial for accurate spectral interpretation and analysis of dissolved analytes. This document details the theoretical underpinnings of the chloroform-13C signal, provides practical experimental protocols, and presents key data in a clear, accessible format.

The this compound Signal: A Unique Triplet

In a standard proton-decoupled 13C NMR spectrum, the signal for the carbon atom in deuterated chloroform (CDCl₃) characteristically appears as a triplet. This is a result of spin-spin coupling between the carbon-13 nucleus and the deuterium (B1214612) nucleus. Deuterium (²H) is a spin I=1 nucleus, which has three possible spin states: +1, 0, and -1.[1][2]

The multiplicity of a signal due to coupling is determined by the rule 2nI+1, where 'n' is the number of neighboring equivalent nuclei and 'I' is their spin quantum number. For the 13C nucleus in CDCl₃ coupled to one deuterium atom (n=1, I=1), the multiplicity is 2(1)(1) + 1 = 3. This results in a triplet of equal intensity, as the three spin states of deuterium are approximately equally populated.[1][2] Standard proton decoupling techniques do not affect the deuterium nucleus, hence the C-D coupling remains.[2]

In contrast, the small amount of non-deuterated chloroform (CHCl₃) present as a residual solvent peak appears as a singlet in a proton-decoupled 13C NMR spectrum, as the one-bond coupling to the proton is removed.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for chloroform in 13C NMR spectroscopy.

| Parameter | Deuterated Chloroform (CDCl₃) | Residual Chloroform (CHCl₃) | Reference(s) |

| 13C Chemical Shift (δ) | ~77.16 ppm (center of triplet) | ~77.36 ppm | [3] |

| Multiplicity | Triplet (1:1:1 ratio) | Singlet | [1][3] |

| ¹J C-D Coupling Constant | ~20-30 Hz | N/A | [4][5] |

Table 1: 13C NMR Parameters for Deuterated and Residual Chloroform.

| Parameter | Typical Value/Range | Notes | Reference(s) |

| 13C Spin-Lattice Relaxation Time (T₁) | Long (can be several seconds to minutes for quaternary carbons) | T₁ values are highly dependent on molecular motion and the presence of relaxation agents. For quantitative analysis, T₁ values must be considered. | [6][7] |

Table 2: Relaxation Properties of Carbon-13 in Chloroform.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts related to the 13C NMR signal of chloroform.

Caption: Origin of the 13C NMR triplet signal in deuterated chloroform.

Caption: Comparison of 13C signals for CDCl₃ and residual CHCl₃.

Experimental Protocols

Standard 13C NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality 13C NMR spectrum.

Materials:

-

NMR tube (5 mm diameter, rated for the spectrometer frequency)

-

Deuterated chloroform (CDCl₃), typically with 0.03% Tetramethylsilane (TMS) as an internal reference.

-

Analyte (solid or liquid)

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Kimwipes or similar lint-free tissue

Procedure:

-

Weigh the Analyte: For a standard 13C NMR spectrum of a small molecule (< 1000 g/mol ), weigh approximately 10-50 mg of the solid compound directly into a clean, dry vial.[8][9] For liquid samples, use a similar mass. Higher concentrations will yield better signal-to-noise in a shorter time.

-

Dissolve the Analyte: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If the sample is not fully soluble, it should be filtered to prevent solid particles from degrading the spectral quality.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. The final volume should result in a column height of approximately 4-5 cm in the tube.

-

Cap and Clean: Cap the NMR tube securely. Wipe the outside of the NMR tube with a Kimwipe lightly moistened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.

-

Labeling: Clearly label the NMR tube with a unique identifier.

Acquiring a Standard Proton-Decoupled 13C NMR Spectrum

The following is a generalized workflow for acquiring a standard 13C NMR spectrum on a modern NMR spectrometer (e.g., Bruker, Varian/Agilent, JEOL). Specific commands and software interfaces may vary.

Caption: General workflow for 13C NMR data acquisition.

Typical Acquisition Parameters (for qualitative analysis):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) is used.[10] This employs a 30° pulse angle to allow for faster repetition rates.

-

Spectral Width (sw): Typically set to a wide range, such as 240-250 ppm, to encompass all expected 13C chemical shifts.[11][12]

-

Acquisition Time (aq): A value of 1-2 seconds is common to ensure good digital resolution.[10][11]

-

Relaxation Delay (d1): For routine qualitative spectra, a short delay of 1-2 seconds is often sufficient.[10]

-

Number of Scans (ns): This is highly dependent on the sample concentration. For a reasonably concentrated sample (10-50 mg), 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.[13]

Considerations for Quantitative 13C NMR

For quantitative analysis, where peak integrals must accurately reflect the number of carbon nuclei, the experimental setup must be modified to address two key challenges: the long T₁ relaxation times of 13C nuclei and the Nuclear Overhauser Effect (NOE).[7][10]

Key Modifications for Quantitative Analysis:

-

Pulse Sequence: An inverse-gated decoupling sequence is used. This applies proton decoupling only during the acquisition of the FID, which suppresses the NOE while maintaining a simplified, singlet-pattern spectrum.[7][10]

-

Relaxation Delay (d1): A much longer relaxation delay is crucial. The delay should be at least 5 times the longest T₁ of any carbon atom in the molecule to ensure complete relaxation between pulses.[10] If T₁ values are unknown, they should be measured using an inversion-recovery experiment.

-

Pulse Angle: A 90° pulse is often used to maximize the signal per scan, but this necessitates the long relaxation delay.

-

Relaxation Agents: To shorten the long T₁ relaxation times and thus reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample.[7] This helps to ensure all carbon nuclei relax more quickly and uniformly.

By adhering to these principles and protocols, researchers can effectively utilize the 13C NMR signature of chloroform for both routine spectral referencing and as a component of more advanced quantitative studies, ensuring the accuracy and reliability of their NMR data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. University of Ottawa NMR Facility Blog: Isotope Shifts for Chloroform [u-of-o-nmr-facility.blogspot.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. epfl.ch [epfl.ch]

- 13. princeton.edu [princeton.edu]

Chloroform-13C: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and handling precautions for Chloroform-13C (¹³CHCl₃). While the isotopic enrichment with Carbon-13 does not significantly alter the chemical hazards compared to unlabeled chloroform, adherence to stringent safety protocols is paramount due to the inherent toxicity and potential carcinogenicity of the compound. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual workflows to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a colorless, volatile liquid with a characteristic sweet odor. It is classified as a hazardous substance with multiple risk factors.[1]

GHS Classification:

-

Acute toxicity, Oral (Category 4)[2]

-

Skin corrosion/irritation (Category 2)[2]

-

Reproductive toxicity (Category 2)[2]

-

Specific target organ toxicity — single exposure (Category 3), Central nervous system[2]

-

Specific target organ toxicity — repeated exposure (Category 1 or 2), Liver, Kidney[2][4]

-

Hazardous to the aquatic environment, acute hazard (Category 3)

Signal Word: Danger[2]

Hazard Statements: Harmful if swallowed, Toxic if inhaled, Causes skin and serious eye irritation, Suspected of causing cancer and of damaging the unborn child, May cause respiratory irritation, drowsiness or dizziness, and causes damage to organs (liver, kidney) through prolonged or repeated exposure.[2][3][4]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, which are consistent with those of unlabeled chloroform.

Table 1: Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 908 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 20,000 mg/kg | [5] |

| LC50 | Rat | Inhalation | 47,702 mg/m³ (4 h) | [5] |

| ATE US | Oral | 908 mg/kg body weight | [5] | |

| ATE US | Gases | 700 ppmV/4h | [5] | |

| ATE US | Vapors | 3 mg/l/4h | [5] | |

| ATE US | Dust, mist | 0.5 mg/l/4h | [5] |

Table 2: Occupational Exposure Limits

| Agency | Limit | Value | Notes |

| ACGIH | TWA | 10 ppm | Confirmed animal carcinogen with unknown relevance to humans.[5][6] |

| OSHA | PEL (Ceiling) | 50 ppm (240 mg/m³) | Not to be exceeded at any time.[6][7] |

| NIOSH | REL (STEL) | 2 ppm (9.78 mg/m³) | 60-minute Short-Term Exposure Limit.[6][7][8] |

| NIOSH | IDLH | 500 ppm | Immediately Dangerous to Life or Health.[8] |

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][9]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5]

-

Skin and Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[5][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Note that common nitrile gloves may not provide sufficient protection; butyl or laminated gloves are recommended.[1] Always inspect gloves for tears or degradation before use and use proper glove removal technique to avoid skin contact.[3][10]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[5][6]

References

- 1. laballey.com [laballey.com]

- 2. fishersci.com [fishersci.com]

- 3. weizmann.ac.il [weizmann.ac.il]

- 4. louisville.edu [louisville.edu]

- 5. isotope.com [isotope.com]

- 6. nj.gov [nj.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]

- 8. Chloroform - IDLH | NIOSH | CDC [cdc.gov]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

Natural abundance of 13C versus labeled chloroform

An In-depth Technical Guide to the Natural Abundance of ¹³C Versus Labeled Chloroform (B151607)

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic composition is fundamental to robust experimental design and accurate data interpretation. Carbon, the backbone of organic chemistry and life, exists primarily as the stable isotope ¹²C, with a small fraction being the heavier, stable isotope ¹³C. This guide provides a detailed comparison between the natural abundance of ¹³C in compounds like chloroform and its synthetically ¹³C-labeled counterpart, focusing on the analytical techniques used to differentiate them and their applications in research.

Data Presentation: A Quantitative Comparison

The fundamental differences between naturally occurring chloroform and its ¹³C-labeled analogue are quantitative. The following table summarizes these key properties for easy comparison.

| Property | Natural Chloroform (CHCl₃) | ¹³C-Labeled Chloroform (¹³CHCl₃) | Data Source(s) |

| ¹³C Abundance | ~1.07% | Typically ≥99 atom % | [1] |

| Predominant Carbon Isotope | ¹²C (~98.9%) | ¹³C | [2] |

| Molecular Weight | ~119.38 g/mol (average) | 120.37 g/mol | [3][4] |

| Mass Shift in MS | M+1 peak is ~1.1% of M peak | M+1 is the base peak | [1][3][4] |

| Boiling Point | 60.5-61.5 °C | 60.5-61.5 °C | [3][5] |

| Melting Point | -63 °C | -63 °C | [3][5] |

| Density (at 25 °C) | ~1.48 g/mL | 1.509 g/mL | [3][5] |

| Refractive Index (n20/D) | ~1.446 | 1.444 | [3][5] |

Core Concepts: Natural vs. Labeled Compounds

Natural Abundance of ¹³C: In any collection of naturally occurring carbon-containing molecules, approximately 1.07% will contain a ¹³C atom instead of a ¹²C atom.[1] This natural distribution is relatively constant on Earth.[6] For a molecule with a single carbon atom like chloroform, this means that for every ~99 molecules containing ¹²C, there will be about one molecule containing ¹³C. This phenomenon is the basis for the characteristic M+1 peak observed in mass spectrometry.[1] While this low abundance makes ¹³C NMR spectroscopy inherently less sensitive than proton (¹H) NMR, it also simplifies spectra as the probability of two adjacent ¹³C atoms is very low, preventing ¹³C-¹³C coupling.[7][8]

¹³C-Labeled Chloroform: This is a form of chloroform that has been synthetically produced to substitute the common ¹²C atom with a ¹³C isotope.[9] The resulting product, often designated as Chloroform-¹³C or ¹³CHCl₃, has an isotopic purity of 99% or higher.[3][4][10] This dramatic enrichment makes the ¹³C nucleus easily detectable, serving as a powerful tool for tracing the fate of molecules in chemical and biological systems.[9] Such labeled compounds are crucial in metabolic tracing studies, drug metabolism investigations, and as internal standards for quantitative analysis.[9]

Experimental Protocols for Differentiation and Analysis

Two primary analytical techniques are used to distinguish between natural and labeled compounds: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Mass Spectrometry (MS)

Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z), making it an ideal method for differentiating isotopes.

Methodology:

-

Sample Preparation & Lipid Extraction:

-

For direct analysis, the chloroform sample can be diluted in a suitable volatile solvent.

-

In biological studies, chloroform is often used as an extraction solvent itself, particularly for lipids in methods like the Bligh and Dyer extraction.[11][12] In such cases, a biological sample (e.g., cell pellet, tissue homogenate) is mixed with a chloroform/methanol/water system to partition lipids into the chloroform layer.[11][12][13]

-

The extracted lipids (now containing the chloroform of interest if it were part of the sample matrix) are dried under a stream of nitrogen and reconstituted in a solvent compatible with the MS system, such as an isopropanol/acetonitrile mixture.[12][13]

-

-

Instrumentation and Analysis:

-

The prepared sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by Liquid Chromatography, LC).

-

The instrument is set to scan for the expected mass range of the chloroform molecular ion.

-

-

Data Interpretation:

-

Natural Chloroform: The mass spectrum will display a molecular ion cluster. The most abundant peak (M) corresponds to ¹²CHCl₃. A smaller peak at one mass unit higher (M+1) will be observed, primarily due to the natural abundance of ¹³C. Its intensity will be approximately 1.1% of the M peak.[1]

-

¹³C-Labeled Chloroform: The spectrum will be dominated by a single major peak corresponding to the mass of ¹³CHCl₃ (M+1 relative to the unlabeled compound).[3][4] Any residual ¹²CHCl₃ will appear as a very small peak at M.

-

-

Correction for Natural Abundance: In stable isotope tracing experiments, it is critical to correct for the natural ¹³C abundance.[2] This ensures that the measured signal enhancement is solely due to the introduced labeled tracer, preventing an overestimation of isotopic enrichment and leading to accurate metabolic flux calculations.[2]

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chloroform-13C 13C 99atom 31717-44-9 [sigmaaldrich.com]

- 4. 氯仿-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. CHLOROFORM (13C) CAS#: 31717-44-9 [m.chemicalbook.com]

- 6. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. google.com [google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Chloroform (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-262-0.1 [isotope.com]

- 11. benchchem.com [benchchem.com]

- 12. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Chloroform-13C: A Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and molecular weight of Chloroform-13C, an isotopically labeled form of chloroform. The substitution of the naturally abundant carbon-12 with carbon-13 makes it a valuable tool in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.

Molecular Formula

The molecular formula for this compound is ¹³CHCl₃ .[1][2][3] This formula indicates that each molecule is composed of one carbon-13 atom, one hydrogen atom, and three chlorine atoms.

Molecular Composition

The diagram below illustrates the elemental composition of a single molecule of this compound.

Caption: Elemental composition of a this compound molecule.

Atomic and Molecular Weight

The molecular weight of this compound is a critical parameter for quantitative analysis and experimental design. It is calculated from the sum of the atomic weights of its constituent isotopes. The table below summarizes the standard atomic weights of the elements and the specific atomic mass of the carbon-13 isotope.[4][5][6][7][8][9]

| Atom | Isotope | Standard Atomic Weight (Da) |

| Carbon | ¹³C | 13.003354835[4][6][8] |

| Hydrogen | ¹H | ~1.0080[5] |

| Chlorine | - | ~35.45[7][9] |

The calculated molecular weight of this compound is approximately 120.37 g/mol .[1][2][3] This value is derived from the sum of the atomic mass of one carbon-13 atom, one hydrogen atom, and three chlorine atoms. The precise mass can be crucial for high-resolution mass spectrometry applications.

References

- 1. Methane-13C, trichloro- | CHCl3 | CID 10176135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. Carbon-13 - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Carbon-13 - isotopic data and properties [chemlin.org]

- 9. quora.com [quora.com]

Chloroform-13C: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Chloroform-13C as a Research Tool

This compound (¹³CHCl₃) is a stable, isotopically labeled form of chloroform (B151607) where the carbon atom is the heavy isotope ¹³C. This seemingly simple substitution provides a powerful tool for a range of applications in scientific research, particularly in the fields of analytical chemistry, metabolomics, and drug development. Its utility stems from the fact that the ¹³C nucleus is NMR-active and possesses a distinct mass from the more abundant ¹²C isotope, allowing for its detection and quantification by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with the use of this compound as a versatile research tool.

Core Applications of this compound

The primary applications of this compound in a research setting are:

-

High-Resolution NMR Spectroscopy: Deuterated this compound (¹³CDCl₃) is widely used as a solvent in NMR spectroscopy. The ¹³C-label allows for a strong, single solvent peak that can be used for spectral calibration. For quantitative NMR (qNMR), the well-defined signal of ¹³C-labeled chloroform can also serve as an internal standard.

-

Internal Standard for Mass Spectrometry: Due to its chemical similarity to unlabeled chloroform and other analytes, this compound is an excellent internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its distinct mass allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.[1][2][3]

-

Metabolic Tracing and Flux Analysis: While less common than using ¹³C-labeled substrates like glucose or glutamine, this compound can be used to trace the fate of a single carbon atom through metabolic pathways.[4][5][6][7][8][9][10] This is particularly relevant for studying one-carbon metabolism and the biotransformation of xenobiotics.[4][5][6][7][8][9][10]

Data Presentation: Properties of this compound

A summary of the key physical, chemical, and isotopic properties of this compound is presented below for easy reference.

| Property | Value |

| Chemical Formula | ¹³CHCl₃ |

| Molecular Weight | 120.37 g/mol [11] |

| CAS Number | 31717-44-9[11] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[11][12] |

| Chemical Purity | ≥99%[11][12] |

| Appearance | Colorless liquid[12][13] |

| Odor | Ethereal, sweetish[13] |

| Density | 1.509 g/mL at 25 °C[11] |

| Boiling Point | 60.5-61.5 °C[11] |

| Melting Point | -63 °C[11] |

| Refractive Index (n20/D) | 1.444[11] |

| Solubility | Miscible with alcohol, ether, benzene, and other organic solvents. Slightly soluble in water.[13][14] |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol 1: Quantitative ¹³C NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of an analyte in a sample by ¹³C NMR.

Materials:

-

This compound (of known concentration and isotopic purity)

-

Deuterated solvent (e.g., CDCl₃, ensuring it does not contain any ¹³C-enriched chloroform)

-

Analyte of interest

-

High-quality 5 mm NMR tubes[15]

-

Volumetric flasks and precision microsyringes

Methodology:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the deuterated solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing the analyte of interest.

-

Dissolve the sample in a precise volume of the deuterated solvent.

-

To this solution, add a precise volume of the this compound internal standard stock solution using a calibrated microsyringe.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Transfer approximately 0.6-0.7 mL of the final solution into a 5 mm NMR tube.[15][16]

-

-

¹³C NMR Data Acquisition: